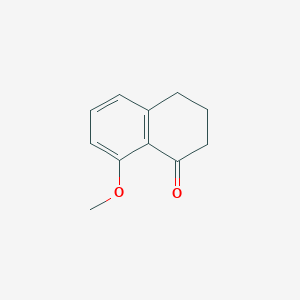

8-甲氧基-3,4-二氢萘-1(2H)-酮

描述

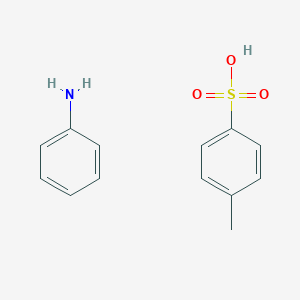

"8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" is a chemical compound with significant interest in synthetic and medicinal chemistry due to its structural complexity and potential biological activities. This compound is related to the tetrahydronaphthalene family, which is known for its versatile synthetic applications and the presence in various natural products.

Synthesis AnalysisThe synthesis of compounds related to "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" involves multi-step organic transformations. For instance, the synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, an analog, was achieved from 2-naphthoic acid through a sequence involving bromination, esterification, substitution, and several reductions (Öztaşkın, Göksu, & SeÇen, 2011). These methodologies offer insight into potential synthetic routes for related compounds, including "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one."

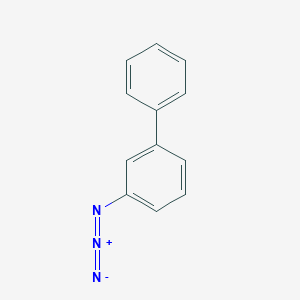

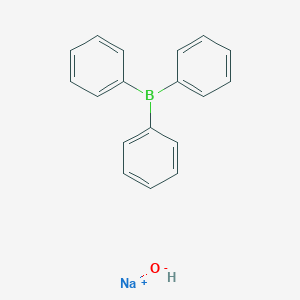

Molecular Structure Analysis

Molecular structure determination of similar compounds has been achieved through X-ray crystallography, revealing critical aspects such as bond lengths, angles, and overall molecular conformations. For example, structural studies on organoboron compounds related to the tetrahydronaphthalene scaffold have provided detailed insights into their crystal structures (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).

Chemical Reactions and Properties

The chemical reactivity of "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" encompasses a range of reactions, including cyclizations, oxidations, and functional group transformations. For instance, the platinum-catalyzed intramolecular hydroarylation of allenyl arenes offers an efficient method to synthesize 1,4-dihydronaphthalenes, highlighting the potential pathways for modifying the core structure of our compound of interest (Mo & Lee, 2010).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, play a crucial role in the practical applications of chemical compounds. While specific data on "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" were not found, studies on related compounds provide a basis for predicting such properties. These are influenced by molecular structure, especially functional groups and molecular symmetry.

Chemical Properties Analysis

The chemical properties of "8-Methoxy-3,4-dihydronaphthalen-1(2H)-one" are determined by its functional groups, which dictate reactivity, stability, and interaction with biological targets. Similar compounds have been synthesized and evaluated for their biological activities, including as inhibitors of enzymes or receptors, demonstrating the potential pharmacological relevance of tetrahydronaphthalene derivatives (Yan, Hartmann, Zapp, & Hartmann, 1997).

科学研究应用

化学转化和合成: 该化合物已被用于探索分子内烷基化的研究,导致不同化学结构的合成。例如,它被转化为重氮甲基酮,它进一步反应生成各种萘衍生物 (Johnson 和 Mander,1978 年).

雌激素类似物的合成: 该化合物已被用于雌激素类似物的合成中。这包括将相关化合物转化为各种中间体,最终导致合成特定的雌激素样结构 (Collins、Cullen、Fallon 和 Gatehouse,1984 年).

对映选择性合成: 它一直是对映选择性合成过程的一部分,用于创建手性二烯酮,这对于合成 7-脱氧 daunomycinone 等复杂分子至关重要 (Russell、Gee、Irvine 和 Warrener,1984 年).

O-甲基肟的形成: 该化合物已对其与盐酸 O-甲基羟胺的反应进行了研究,导致形成 O-甲基肟,这在有机合成中很重要 (Collins、Fallon 和 Skene,1994 年).

有机化学中的新型重排: 它一直是研究新型碱催化重排的关键组成部分,提供了对复杂反应机制的见解 (Collins、Fallon 和 Skene,1994 年).

发现新的聚酮化合物: 在天然产物化学领域,该化合物的衍生物已从内生真菌中分离出来,扩大了对聚酮生物合成的理解 (Li 等人,2018 年).

碘化反应: 它已用于专注于茚满酮和四氢萘酮衍生物的直接碘化的研究中,探索区域选择性碘化技术 (Jereb、Stavber 和 Zupan,2003 年).

血清素受体激动剂的合成: 该化合物已被用于合成 2-氨基-四氢萘,它是血清素受体激动剂的前体 (Orsini、Sello、Travaini 和 Gennaro,2002 年).

伊卢兰类的全合成: 它在伊卢兰类(一类天然化合物)合成的关键中间体的全合成中发挥了作用 (Girija、Shanker 和 Rao,1991 年).

α-吡喃衍生物的发现: 该化合物参与了从淡水真菌中发现新的 α-吡喃衍生物,为天然产物化学和潜在治疗应用的理解做出了贡献 (Rivera-Chávez 等人,2018 年).

属性

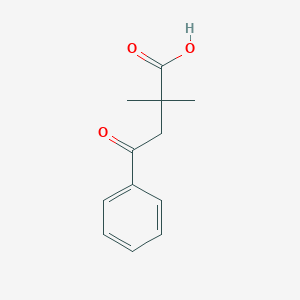

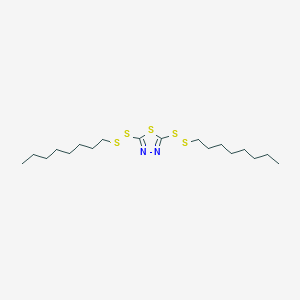

IUPAC Name |

8-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFIWDAAEBDDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460823 | |

| Record name | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

13185-18-7 | |

| Record name | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in the context of the provided research?

A1: While 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one itself isn't the primary focus of the research, it serves as a crucial starting point for synthesizing structurally related compounds. The study highlights the conversion of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one to 5-ethoxy-8-methoxy-3,4-dihydronaphthalen-1(2H)-one []. This synthesized molecule is then further transformed into 5-ethoxy-8-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid, ultimately leading to the creation of an analog of 8-methoxy-1,2,3,4-tetrahydro-3,4a-ethanonaphthalene- 5(4aH),10-dione. This highlights the importance of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one derivatives as building blocks in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。